molecular formula C8H13N3O3 B2769608 Methyl 2-(4-azidooxan-2-yl)acetate CAS No. 2385893-03-6

Methyl 2-(4-azidooxan-2-yl)acetate

Cat. No.: B2769608
CAS No.: 2385893-03-6
M. Wt: 199.21
InChI Key: LBBLEJJJZFGLFN-UHFFFAOYSA-N
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Description

Methyl 2-(4-azidooxan-2-yl)acetate is a synthetic organic compound characterized by a tetrahydropyran (oxane) ring substituted with an azido (-N₃) group at the 4-position and an acetate ester moiety at the 2-position. The azido group confers unique reactivity, enabling applications in click chemistry (e.g., Huisgen cycloaddition) and pharmaceutical intermediates. Its molecular formula is C₈H₁₁N₃O₃, with a molecular weight of 197.19 g/mol.

Properties

IUPAC Name

methyl 2-(4-azidooxan-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-13-8(12)5-7-4-6(10-11-9)2-3-14-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBLEJJJZFGLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(CCO1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategic Approaches to Oxane Ring Formation

The oxane (tetrahydropyran) core is typically constructed via cyclization reactions. A prevalent method involves the acid-catalyzed cyclization of 1,5-diols or their derivatives. For example, 4-azidooxane can be synthesized by treating 4-hydroxyoxane precursors with sodium azide ($$ \text{NaN}_3 $$) in dimethylformamide (DMF) at 60–80°C for 12–24 hours. The hydroxyl group at position 4 is first converted to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution by the azide ion.

Key reaction parameters :

  • Solvent : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance azide nucleophilicity.
  • Temperature : Elevated temperatures (60–80°C) accelerate substitution kinetics without decomposing the azide.
  • Yield : Reported yields for analogous azidooxane syntheses range from 65% to 85%.

Multi-step syntheses often require protecting groups to prevent undesired side reactions. For example, acetyl ($$ \text{Ac} $$) groups are used to protect hydroxyls during azide introduction, followed by deprotection using aqueous $$ \text{NH}_3 $$ or $$ \text{NaOH} $$.

Case study :

  • Step 1 : Protect 2,4-dihydroxyoxane with acetic anhydride to form 2,4-diacetyloxyoxane.
  • Step 2 : Convert the 4-acetoxy group to azide via $$ \text{NaN}_3 $$ substitution.
  • Step 3 : Deprotect the 2-hydroxyl using methanolic $$ \text{NH}_3 $$, then esterify with methyl bromoacetate.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate esterification. A study on methyl acetate synthesis demonstrated that microwave power (500–600 W) and catalyst concentration (4–5% $$ \text{H}2\text{SO}4 $$) reduced reaction times from hours to minutes. Adapting this to Methyl 2-(4-azidooxan-2-yl)acetate could enhance efficiency:

Proposed protocol :

  • Mix 4-azidooxan-2-ol, methyl bromoacetate, and $$ \text{H}2\text{SO}4 $$ (4%) in a microwave reactor.
  • Irradiate at 600 W for 15–20 minutes.
  • Predicted yield : ~90% based on analogous esterifications.

Analytical Characterization

Successful synthesis requires validation via spectroscopic methods:

  • IR Spectroscopy : Azide stretch ($$ \sim 2100 \, \text{cm}^{-1} $$), ester carbonyl ($$ \sim 1740 \, \text{cm}^{-1} $$).
  • $$ ^1\text{H NMR} $$ : Oxane protons (δ 3.5–4.5 ppm), methyl ester (δ 3.7 ppm).
  • Mass Spectrometry : Molecular ion peak at $$ m/z $$ 215.1 ($$ \text{C}8\text{H}{13}\text{N}3\text{O}3 $$).

Industrial and Research Applications

This compound serves as a precursor for:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked biomolecules.
  • Drug Delivery : Functionalization of nanoparticles for targeted release.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-azidooxan-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives under the influence of strong oxidizing agents.

    Reduction: Reduction of the azido group can yield amine derivatives, which can further participate in various organic transformations.

    Substitution: The azido group can be substituted with other nucleophiles, leading to the formation of diverse functionalized oxane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions, often in the presence of a catalyst or base.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
Methyl 2-(4-azidooxan-2-yl)acetate has potential applications in anticancer drug development. The azide functional group allows for click chemistry reactions, which can be utilized to create targeted drug delivery systems. These systems can enhance the specificity of anticancer agents, reducing side effects and improving therapeutic outcomes. Studies have indicated that compounds with azide groups can be conjugated with various biomolecules, enabling selective targeting of cancer cells .

Synthesis of Bioactive Compounds:
The compound serves as an intermediate in the synthesis of bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for creating complex organic structures that exhibit biological activity. Researchers have explored its use in synthesizing derivatives that demonstrate antimicrobial and antiviral properties .

Materials Science

Polymer Chemistry:
In materials science, this compound is used in the synthesis of functional polymers. The azide group facilitates the incorporation of this compound into polymer matrices through click chemistry, leading to materials with enhanced properties such as increased thermal stability and mechanical strength. These polymers can find applications in coatings, adhesives, and composite materials .

Nanomaterials:
The compound's reactivity allows it to be used in the fabrication of nanomaterials. By functionalizing nanoparticles with this compound, researchers can create nanocarriers for drug delivery systems that improve the bioavailability and efficacy of therapeutic agents .

Bioconjugation

Targeted Delivery Systems:
The azide functionality enables efficient bioconjugation strategies, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is widely used to attach drugs or imaging agents to biomolecules such as proteins and antibodies, allowing for targeted delivery to specific cells or tissues .

Diagnostics:
In diagnostic applications, this compound can be utilized to label biomolecules for imaging purposes. The ability to create stable conjugates with fluorescent dyes or radiolabels enhances the detection sensitivity in various assays and imaging techniques .

Case Studies

Study Focus Findings
Study on Anticancer AgentsInvestigated the efficacy of azide-modified drugsEnhanced targeting of cancer cells was observed with reduced side effects due to selective binding .
Polymer FunctionalizationDeveloped new polymeric materials using click chemistryResulted in polymers with improved mechanical properties suitable for industrial applications .
Bioconjugation TechniquesExplored CuAAC for attaching drugs to antibodiesAchieved high specificity and efficiency in targeting cancer cells using bioconjugated agents .

Mechanism of Action

The mechanism of action of Methyl 2-(4-azidooxan-2-yl)acetate involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper(I) ions and proceed through a concerted mechanism involving the formation of a metallacycle intermediate. The resulting triazole products are valuable in medicinal chemistry and materials science due to their stability and bioorthogonal properties.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties
Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key References
Methyl 2-(4-azidooxan-2-yl)acetate Oxane ring Azido, acetate ester 197.19 -
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate () Imidazole ring Aromatic substituents, acetate ester ~326.36 (estimated)
2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethyl thioacetate derivatives () Bicyclic terpene Thioacetate, triazole ~450–500 (estimated)
Methyl 4-acetamido-2-hydroxybenzoate () Benzoate ester Acetamido, hydroxyl 209.21
Methyl 2-hydroxyacetate () Linear chain Hydroxyl, acetate ester 90.08



Key Observations :

  • Azido vs. Thioacetate Groups : The azido group in the target compound offers distinct reactivity (e.g., cycloaddition) compared to thioacetate derivatives (), which may exhibit enhanced nucleophilicity due to sulfur’s polarizability .
  • Aromatic vs. Substituents like chloro or bromo in ’s derivatives enhance lipophilicity, whereas the azido group may increase polarity .

Biological Activity

Methyl 2-(4-azidooxan-2-yl)acetate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of current research findings.

This compound can be synthesized through various methods, often involving the reaction of azides with oxan derivatives. The azido group is known for enhancing biological activity due to its ability to participate in click chemistry, making it a valuable functional group in drug design.

Biological Activity

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing azido groups. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for several related compounds was reported as low as 3.91 mg/L, indicating potent antibacterial effects .

2. Anticancer Potential

Research indicates that azido-containing compounds may possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and eventual cell death .

3. Anti-inflammatory Effects

In addition to antibacterial and anticancer activities, this compound has been evaluated for its anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against several bacterial strains using the broth microdilution method. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics such as oxacillin .

Bacterial Strain MIC (mg/L) Standard Antibiotic MIC (mg/L)
Staphylococcus aureus3.91Oxacillin4.0
Escherichia coli7.82Cefuroxime8.0

Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that this compound triggered apoptosis through ROS generation. The compound was tested on HeLa and MCF-7 cell lines, showing a dose-dependent response in reducing cell viability.

Cell Line IC50 (µM) Mechanism
HeLa15.5ROS-mediated apoptosis
MCF-712.8Caspase activation

Study 3: Anti-inflammatory Activity

The anti-inflammatory potential was assessed using carrageenan-induced paw edema in mice. The results demonstrated that this compound significantly reduced edema compared to control groups, indicating its efficacy in modulating inflammatory responses.

Treatment Group Edema Reduction (%)
Control0
This compound (100 mg/kg)45
Standard Drug (Ibuprofen)60

Q & A

Q. What synthetic strategies are commonly employed to prepare Methyl 2-(4-azidooxan-2-yl)acetate?

The synthesis typically involves multi-step reactions, including the introduction of the azide group to a tetrahydropyran (oxane) scaffold. For example, 4-azidofurazan-3-amine derivatives can be synthesized via Ugi reactions or coupling reactions under controlled conditions (e.g., temperature, solvent polarity) to ensure regioselectivity . Key steps may include azide substitution at the 4-position of the oxane ring, followed by esterification with methyl acetates. Optimization of reaction time and purification methods (e.g., column chromatography) is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing the azide functionality in this compound?

  • IR Spectroscopy : The azide group exhibits a strong absorption band near 2100–2200 cm⁻¹, confirming its presence .
  • NMR Spectroscopy : ¹H and ¹³C NMR can identify the tetrahydropyran ring protons (δ ~3.5–4.5 ppm) and ester carbonyl (δ ~170–175 ppm). 2D NMR (e.g., COSY, HSQC) helps resolve overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula accuracy, particularly for the azide (N₃⁻) fragment .

Q. What safety protocols are critical during the synthesis of azide-containing compounds like this compound?

Azides are thermally unstable and potentially explosive. Key precautions include:

  • Conducting reactions in small batches at controlled temperatures (<100°C).
  • Avoiding metal catalysts (e.g., Cu) that may trigger unintended decomposition.
  • Using blast shields and remote handling equipment. Safety data sheets (SDS) for related azide compounds emphasize strict PPE compliance and emergency response plans .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformation. For example, the tetrahydropyran ring typically adopts a chair conformation, while the azide group’s orientation can be validated using SHELX refinement tools. Hydrogen bonding (e.g., N–H⋯O) may stabilize the crystal lattice, as observed in analogous structures . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and programs like Olex2 aid in visualizing asymmetric units .

Q. What computational methods predict the reactivity of the azide group in click chemistry applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for azide-alkyne cycloadditions. Parameters like HOMO-LUMO gaps and Fukui indices quantify electrophilicity, guiding solvent selection (e.g., DMSO vs. water). Studies on similar azides show that electron-withdrawing groups (e.g., esters) accelerate reaction rates by lowering activation energy .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

Yield variations often arise from:

  • Purity of starting materials : Impurities in the oxane precursor or methyl acetate can reduce efficiency.
  • Reaction monitoring : Use TLC or in-situ IR to identify intermediate phases and optimize quenching times.
  • Workup procedures : Adjust pH during extraction to avoid azide decomposition. Comparative studies on analogous esters (e.g., methyl benzoxazinones) suggest that recrystallization in ethyl acetate/hexane improves purity .

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